2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide
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Overview
Description
2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the phenylamino intermediate: This step involves the reaction of 3-chloro-2-(2-ethoxyethoxy)aniline with appropriate reagents to form the phenylamino intermediate.
Cyclopentylation: The phenylamino intermediate is then reacted with 1-cyanocyclopentane under specific conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide: This compound shares a similar core structure but differs in the substituents attached to the phenyl ring.
2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(cyclohexyl)acetamide: Another similar compound with a cyclohexyl group instead of a cyanocyclopentyl group.
Uniqueness
The uniqueness of 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide lies in its specific combination of functional groups and its potential applications across various scientific disciplines. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-chloro-2-(2-ethoxyethoxy)anilino]-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-2-24-10-11-25-17-14(19)6-5-7-15(17)21-12-16(23)22-18(13-20)8-3-4-9-18/h5-7,21H,2-4,8-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACOUAZHORKYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=C1Cl)NCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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